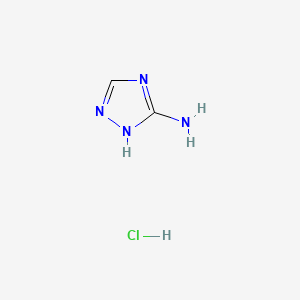

![molecular formula C23H23ClN6O3 B11924328 (1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)

(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-((2'-(1H-テトラゾール-5-イル)-[1,1'-ビフェニル]-4-イル)メチル)-2-ブチル-4-クロロ-1H-イミダゾール-5-イル)メチル水素炭酸塩は、テトラゾール、ビフェニル、イミダゾール、炭酸塩などの複数の官能基を特徴とする複雑な有機分子です。

製造方法

合成経路と反応条件

この化合物の合成には、テトラゾールとイミダゾールの中間体の調製から始まる複数のステップが含まれます。 テトラゾール部分は、亜鉛塩などの触媒の存在下、ニトリルとアジ化ナトリウムを反応させることで合成できます 。 イミダゾール環は、グリオキサール、アンモニア、ホルムアルデヒドの縮合を含むデバス・ラジシェフスキイミダゾール合成によって形成できます .

ビフェニル基は、ボロン酸とアリールハライド間の鈴木カップリング反応によって導入されます .

工業生産方法

この化合物の工業生産では、収率を最大化し、コストを最小限に抑えるために合成経路の最適化が必要となる可能性があります。 これには、カップリング反応に連続フロー反応器を使用したり、グリーンケミストリーの原則を実装して廃棄物を削減し、効率を向上させることが含まれる場合があります .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the tetrazole and imidazole intermediates. The tetrazole moiety can be synthesized through the reaction of sodium azide with nitriles in the presence of catalysts such as zinc salts . The imidazole ring can be formed via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde .

The biphenyl group is introduced through a Suzuki coupling reaction between a boronic acid and an aryl halide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the implementation of green chemistry principles to reduce waste and improve efficiency .

化学反応の分析

反応の種類

この化合物は、次のものを含むさまざまな化学反応を起こす可能性があります。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物には、ニトロ誘導体、アミン、およびさまざまな置換ビフェニルとイミダゾール化合物があります .

科学研究の応用

化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用できます。

生物学: この化合物は、酵素阻害とタンパク質-リガンド相互作用の研究に使用できます。

医学: 特に心臓血管疾患と癌の治療に、薬剤として潜在性があります。

産業: この化合物は、特定の電子特性または光学特性を持つ新素材の開発に使用できます。

科学的研究の応用

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It has potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases and cancer.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

作用機序

この化合物の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。 テトラゾール環とイミダゾール環は、水素結合を形成し、金属イオンと配位することができ、化合物は酵素活性を阻害したり、受容体の機能を調節したりできます。 ビフェニル基は、化合物の標的に対する結合親和性と選択性を高めることができます。

類似化合物との比較

類似化合物

- (1-((2'-(1H-テトラゾール-5-イル)-[1,1'-ビフェニル]-4-イル)メチル)-2-ブチル-1H-イミダゾール-5-イル)メチル水素炭酸塩

- (1-((2'-(1H-テトラゾール-5-イル)-[1,1'-ビフェニル]-4-イル)メチル)-2-ブチル-4-クロロ-1H-イミダゾール-5-イル)メチルメチル炭酸塩

独自性

この化合物は、さまざまな分子標的と相互作用する可能性のあるテトラゾール環とイミダゾール環の両方の存在により、ユニークです。

特性

分子式 |

C23H23ClN6O3 |

|---|---|

分子量 |

466.9 g/mol |

IUPAC名 |

[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl hydrogen carbonate |

InChI |

InChI=1S/C23H23ClN6O3/c1-2-3-8-20-25-21(24)19(14-33-23(31)32)30(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-26-28-29-27-22/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,31,32)(H,26,27,28,29) |

InChIキー |

KWHWEFOFWHRDNV-UHFFFAOYSA-N |

正規SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)O)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxa-1-thiaspiro[2.5]octane](/img/structure/B11924252.png)

![6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924259.png)

![1-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11924264.png)

![4-Azaspiro[2.4]heptan-7-ol](/img/structure/B11924275.png)

![7H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B11924302.png)

![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)

![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)